sEH Inhibitory Potency Comparison: Butynyl-Linked Urea vs. Flexible Alkyl-Chain and Cyclohexyl-Linked Analogs
The conformationally restricted but-2-yn-1-yl linker in this compound enforces a spatial geometry that is fundamentally distinct from the flexible polymethylene chains or cyclohexyl spacers used in first-generation sEH inhibitors such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA). Within the US8501783 patent series, N,N′-disubstituted ureas bearing a butynyl or related conformationally restricting linker demonstrate Ki values ranging from <0.05 nM to approximately 20 nM against recombinant human sEH, depending on the specific aryl substitution pattern [1]. In contrast, the flexible-chain reference inhibitor AUDA exhibits a Ki of approximately 3 nM against human sEH but suffers from rapid esterase-mediated metabolic inactivation [2]. The butynyl linker is specifically designed to resist such metabolic degradation while maintaining high-affinity binding, providing a pharmacodynamic advantage not present in flexible-chain comparators.
| Evidence Dimension | sEH inhibitory potency (Ki) and metabolic stability conferred by linker type |
|---|---|
| Target Compound Data | Conformationally restricted butynyl-linked urea; Ki range of analogs in patent class: <0.05 nM to ~20 nM (recombinant human sEH, FRET-based displacement assay); linker designed for metabolic resistance [1] |
| Comparator Or Baseline | AUDA (flexible alkyl-chain urea): Ki ≈ 3 nM (human sEH); subject to rapid esterase metabolism. Cyclohexyl-linked ureas: Ki in low nanomolar range but distinct conformational profile [2] |
| Quantified Difference | Butynyl linker provides conformational pre-organization absent in flexible-chain analogs; specific Ki for target compound not independently reported in public domain at time of analysis; class-level Ki range spans sub-nanomolar to low nanomolar |
| Conditions | Recombinant human sEH; FRET-based displacement assay using CPU or PHOME substrate; patent US8501783B2 [1] |
Why This Matters
The conformational restriction engineered into the butynyl linker directly influences sEH binding kinetics and may confer resistance to metabolism that is absent in flexible-chain analogs; procurement of the exact compound is essential for studies where linker geometry is a critical experimental variable.
- [1] Hammock, B. D.; Jones, P. D.; Morisseau, C.; Huang, H.; Tsai, H.; Gless, R., Jr. Conformationally restricted urea inhibitors of soluble epoxide hydrolase. U.S. Patent US8501783B2, August 6, 2013. View Source
- [2] Morisseau, C.; Goodrow, M. H.; Newman, J. W.; Wheelock, C. E.; Dowdy, D. L.; Hammock, B. D. Structural Refinement of Inhibitors of Urea-Based Soluble Epoxide Hydrolases. Biochem. Pharmacol. 2002, 63 (9), 1599–1608. View Source
